molecular formula C21H16ClFN2 B4956649 3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE

3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE

Cat. No.: B4956649
M. Wt: 350.8 g/mol
InChI Key: TXOBGMSBFQUGCL-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl, fluorophenyl, and phenyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction may also require the use of catalysts like acetic anhydride or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydropyrazole derivatives with reduced double bonds.

    Substitution: Phenyl rings with substituted functional groups like alkyl, alkoxy, or amino groups.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
  • 1-(2-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
  • 3-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL

Uniqueness

3-(4-CHLOROPHENYL)-5-(2-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDROPYRAZOLE is unique due to its specific combination of chlorophenyl, fluorophenyl, and phenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2/c22-16-12-10-15(11-13-16)20-14-21(18-8-4-5-9-19(18)23)25(24-20)17-6-2-1-3-7-17/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOBGMSBFQUGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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